molecular formula C7H6F3NO2 B1612316 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol CAS No. 33284-19-4

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

Cat. No. B1612316
CAS RN: 33284-19-4
M. Wt: 193.12 g/mol
InChI Key: MGERZEHUPJXPKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol is a chemical compound with the molecular formula C7H6F3NO2 and a molecular weight of 193.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3NO2/c8-7(9,10)6(12,13)5-2-1-3-11-4-5/h1-4,12-13H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 0.52, indicating its lipophilicity . Its water solubility is 6.58 mg/ml, classifying it as very soluble .

Scientific Research Applications

Organic Synthesis and Catalysis

2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to the core structure of interest, have been employed as 1,2-dipole precursors in metal-free direct [2+2] cycloaddition reactions with alkynes, demonstrating a facile route to substituted cyclobutenes under mild conditions without the need for irradiation or heating (Alcaide et al., 2015).

Crystal and Molecular Structure

The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, closely related to the compound of interest, has been synthesized and characterized, providing insights into the molecular and crystal structure via X-ray diffraction. This contributes to our understanding of the stability and structural properties of such compounds (Percino et al., 2006).

Metal-Organic Frameworks (MOFs)

The research on metal-organic rotaxane frameworks (MORFs) explores the use of linear exodentate pyridinium ligands for constructing coordination networks with transition or lanthanide metal ions, indicating the potential of these compounds in forming mechanically interlocked structures with applications in materials science (Loeb, 2005).

Molecular Machines

Rotaxanes have been studied as ligands for creating molecular machines, showcasing the application of pyridinium-based compounds in developing molecular shuttles and switches, further expanding the utility of these molecules in nanotechnology and material sciences (Loeb, 2007).

Coordination Chemistry

The synthesis and coordination chemistry of ligands related to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol have been reviewed, highlighting their role in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(12,13)5-2-1-3-11-4-5/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGERZEHUPJXPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616520
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33284-19-4
Record name 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 2
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 3
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 4
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 5
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol
Reactant of Route 6
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol

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